(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-15-5-3-10(7-16(15)21-2)17(19)13-9-22-14-6-4-11(18)8-12(13)14/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSGXALUSAOPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nenitzescu Reaction for 5-Hydroxybenzofuran Synthesis
The Nenitzescu reaction remains the most widely employed method for constructing the 5-hydroxybenzofuran scaffold. This one-pot protocol involves the condensation of enaminoketones (e.g., 2-methoxyacetophenone derivatives) with 1,4-benzoquinone under acidic conditions. The mechanism proceeds via:
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Michael addition of the enaminoketone to benzoquinone, forming a zwitterionic intermediate.
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O-protonation and cyclization under acetic acid catalysis, yielding the benzofuran core.
Key parameters influencing yield include:
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Acid strength : Acetic acid (10% v/v) optimizes cyclization (68% yield), while weaker acids favor indole byproducts.
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Temperature : Reactions at 80°C for 6 hr reduce polymerization side reactions.
Table 1 compares yields for benzofuran precursors relevant to the target compound:
| Starting Material | Quinone Partner | Yield (%) | Conditions |
|---|---|---|---|
| 2-Methoxyacetophenone | 1,4-Benzoquinone | 45 | AcOH (10%), 80°C, 6 hr |
| 2,4-Dimethoxyacetophenone | 1,4-Naphthoquinone | 31 | HCl/dioxane, 60°C, 4 hr |
Ketone Bridge Installation via Claisen-Schmidt Condensation
The (3,4-dimethoxyphenyl)methanone moiety is introduced through Claisen-Schmidt condensation between the benzofuran aldehyde and substituted acetophenones.
Reaction Optimization
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Base selection : Methanolic NaOH (2N) achieves 72% conversion vs. 58% with KOH.
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Solvent effects : Ethanol improves regioselectivity (85% para-substitution) compared to THF (67%).
For the target compound, 3,4-dimethoxyacetophenone is condensed with 5-hydroxybenzofuran-3-carbaldehyde under reflux (∆, 12 hr), followed by acid quenching (HCl, 0°C). The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), yielding 68% of the ketone intermediate.
Methylation of Hydroxyl Groups
Selective O-Methylation
The phenolic -OH group at position 5 of the benzofuran is methylated using methyl iodide (2.2 equiv) and K₂CO₃ (3.0 equiv) in anhydrous DMF.
Table 2 summarizes methylation efficiencies:
| Substrate | Methylating Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5-Hydroxybenzofuran derivative | CH₃I | 96 | 98.5 |
| 3,4-Dihydroxybenzofuran | (CH₃O)₂SO₂ | 88 | 97.2 |
Reaction monitoring by TLC (SiO₂, EtOAc/hexane 1:1) confirms complete conversion after 4 hr at 100°C.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, H-β), 6.92 (s, H-2 benzofuran), 3.89 (s, OCH₃).
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IR (KBr): ν 1665 cm⁻¹ (C=O), 1592 cm⁻¹ (Ar C=C), 1245 cm⁻¹ (OCH₃).
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Non-acidic conditions promote 5-hydroxyindole formation (up to 29% yield). Adding p-toluenesulfonic acid (0.5 equiv) suppresses this pathway, enhancing benzofuran selectivity (82:18).
Purification Difficulties
The target compound’s polarity necessitates gradient column chromatography (SiO₂, CH₂Cl₂ → CH₂Cl₂/MeOH 95:5). Recrystallization from ethanol/water (7:3) improves purity to >99%.
Applications and Derivatives
While the primary focus is synthesis, the compound’s bioactivity profile includes:
Derivatization via hydrazine hydrate yields pyrazole analogs (e.g., 5a–h) , though this exceeds the scope of this report.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block : (3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Bromine in acetic acid | Halogenated derivatives |
Biology
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity by inhibiting specific enzymes involved in microbial growth. This potential makes it a candidate for further biological investigations.
Medicine
- Therapeutic Potential : Research is ongoing into the use of this compound in treating diseases such as cancer and psoriasis. Its interaction with molecular targets could lead to novel therapeutic agents.
Industry
- Material Development : The compound is utilized in the synthesis of new materials and pharmaceuticals. Its unique chemical structure allows for the development of innovative compounds with specific properties.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at certain concentrations, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Cancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Mechanistic studies revealed that it may activate specific apoptotic pathways, making it a subject of interest for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Hydroxy vs. This may enhance aqueous solubility but reduce lipophilicity.
- Chlorinated Derivatives : The dichlorophenyl and chloro-benzofuran analog () exhibits higher molecular weight (339.6 g/mol) and electron-withdrawing effects, likely altering reactivity in nucleophilic substitutions.
- Amino Substitution: 3-Amino derivatives () introduce basicity, enabling protonation at physiological pH, which could influence bioavailability.
Physicochemical Properties
Key Observations :
- The target compound’s melting point is expected to be lower than phenolic analogs (e.g., Compound 11 in , mp 221–222°C) due to reduced hydrogen-bonding capacity from methoxy groups.
- Chlorinated derivatives () exhibit higher molecular weights, likely reducing solubility in polar solvents.
Biological Activity
Overview
(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone is an organic compound with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a benzofuran core and specific substitution patterns, contribute to its distinct chemical and biological properties.
The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with 5-hydroxybenzofuran-3-carboxylic acid under acidic conditions, often using p-toluenesulfonic acid as a catalyst. The reaction is usually conducted in solvents like toluene at elevated temperatures. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, which can modify its biological activity.
Anticancer Properties
Research has highlighted the anticancer potential of compounds related to this compound. A study on derivatives based on the benzofuran skeleton found that certain compounds exhibited significant antiproliferative activity against various cancer cell lines, including Molt4, CEM, and HeLa cells. For instance, one derivative demonstrated an IC50 value in the submicromolar range (0.51 μM) against HeLa cells and was shown to inhibit tubulin polymerization by binding to the colchicine site .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 3d | HeLa | 0.51 |
| Compound 4d | HeLa | 1.3 |
| Compound 3c | Molt4 | >30 |
| Compound 3e | CEM | 1.9 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The benzofuran core is known to interact with specific enzymes involved in microbial growth inhibition. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although further research is needed to quantify its efficacy and mechanism of action.
The mechanism of action for this compound involves its interaction with molecular targets such as tubulin and specific enzymes related to microbial metabolism. By inhibiting tubulin polymerization, the compound disrupts mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis . Additionally, its potential antimicrobial effects may stem from enzyme inhibition that disrupts bacterial growth pathways.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Anticancer Study : A series of derivatives based on the benzofuran structure were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The most promising derivative showed significant growth inhibition and induced apoptosis in treated cells .
- Antimicrobial Evaluation : Compounds structurally similar to this compound were tested against common bacterial strains. Results indicated varying degrees of effectiveness, warranting further exploration into their therapeutic potential .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for (3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzofuran precursors and methoxyphenyl ketones. For example, a Friedel-Crafts acylation or base-mediated coupling under anhydrous conditions (e.g., using NaH in THF) is commonly employed. Key steps include refluxing with reagents like 3,4-dimethoxyphenylacetyl chloride and protecting/deprotecting hydroxy groups (e.g., benzyloxy to hydroxy conversion) . Purification often involves flash column chromatography (e.g., EtOAc/petroleum ether gradients) and recrystallization .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons in the benzofuran (δ 6.8–7.6 ppm) and methoxyphenyl (δ 3.7–3.9 ppm for OCH3) moieties are diagnostic. Hydroxy protons may appear as broad singlets (δ ~10 ppm) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 315.1) and fragmentation patterns .
- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves bond lengths and dihedral angles between aromatic rings .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or electronic effects) influence bioactivity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogenation at benzofuran positions or methoxy/hydroxy group adjustments). For instance:
- Methoxy vs. Hydroxy : Replacing 5-hydroxy with methoxy reduces polarity, potentially altering membrane permeability .
- Substituent Position : Electron-withdrawing groups (e.g., nitro) at benzofuran-5 may enhance electrophilic interactions with biological targets .
Bioactivity is assessed via in vitro assays (e.g., enzyme inhibition, cytotoxicity), followed by computational docking to validate binding modes .
Q. What experimental strategies mitigate low yields during synthesis?
- Methodological Answer :
- Reaction Optimization : Prolonged reflux (e.g., 18–24 hours) improves condensation efficiency. Catalytic additives (e.g., K2CO3) enhance nucleophilic acyl substitution .
- Protection/Deprotection : Protecting hydroxy groups (e.g., benzylation) prevents side reactions during acylation .
- Purification : Gradient elution in column chromatography resolves closely related byproducts. Recrystallization from petroleum ether/EtOAc mixtures enhances purity .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .
- Metabolic Stability : Test compound stability in assay media (e.g., via LC-MS) to rule out degradation artifacts .
- Orthogonal Validation : Confirm activity using unrelated techniques (e.g., SPR for binding affinity vs. enzymatic activity) .
Data Analysis and Experimental Design
Q. What computational tools predict the compound’s physicochemical properties?
- Methodological Answer :
- LogP/Dissociation Constants : Use software like MarvinSketch or ACD/Labs to estimate logP (~2.5) and pKa (hydroxy group ~9.5) .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450 enzymes) based on crystal structures .
Q. How is regioselectivity achieved in benzofuran functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
